2-Ethyl 4-propan-2-yl 5-({[7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate
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Overview
Description
2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
The synthesis of 2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves several steps. One common method is the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid. This reaction leads to the formation of 7-difluoromethylpyrazolo[1,5-a]pyrimidines . Another method involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Chemical Reactions Analysis
2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic acid, trifluoroacetic acid, and 1,3-dicarbonyl compounds . The major products formed from these reactions are difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is extensively studied for its diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor activities . It is also used in the development of anxiolytics and sedatives, such as zaleplon, indiplon, and ocinaplon, which contain the pyrazolo[1,5-a]pyrimidine ring .
Mechanism of Action
The mechanism of action of 2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The presence of the difluoromethyl group increases the biological activity of the molecule, as well as its metabolic stability, lipophilicity, and binding affinity to receptors . This enhances its effectiveness in various biological applications.
Comparison with Similar Compounds
Similar compounds to 2-ETHYL 4-PROPAN-2-YL 5-[7-(DIFLUOROMETHYL)-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-AMIDO]-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE include other pyrazolo[1,5-a]pyrimidine derivatives, such as ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate and ethyl 5-cyclopropyl-7-difluoromethylpyrazolo[1,5-a]pyrimidine-3-carboxylate . These compounds share similar structural features and biological activities but differ in their specific substituents and resulting properties.
Properties
Molecular Formula |
C20H21F2N5O5S |
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Molecular Weight |
481.5 g/mol |
IUPAC Name |
2-O-ethyl 4-O-propan-2-yl 5-[[7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C20H21F2N5O5S/c1-6-31-19(30)13-10(5)12(18(29)32-8(2)3)17(33-13)25-16(28)15-24-20-23-9(4)7-11(14(21)22)27(20)26-15/h7-8,14H,6H2,1-5H3,(H,25,28) |
InChI Key |
CYPQAWYZUAZTIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=NN3C(=CC(=NC3=N2)C)C(F)F)C(=O)OC(C)C)C |
Origin of Product |
United States |
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